REACTION_SMILES
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[Br:15][CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[C:9](=[O:10])([O-:11])[O-:12].[CH3:23][O:24][CH2:25][CH2:26][O:27][CH3:28].[Cl:1][c:2]1[cH:3][cH:4][c:5](=[O:8])[nH:6][n:7]1.[Cs+:13].[Cs+:14]>>[Cl:1][c:2]1[cH:3][cH:4][c:5](=[O:8])[n:6]([CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccc(Cl)n[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Type
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product
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Smiles
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O=c1ccc(Cl)nn1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |